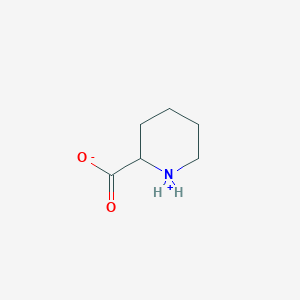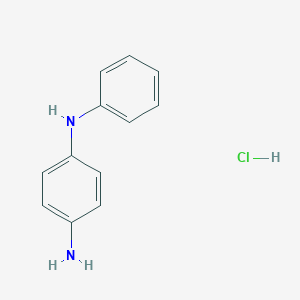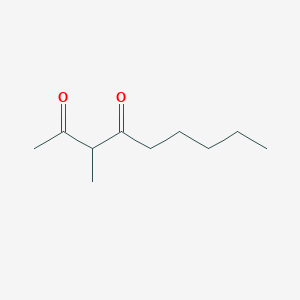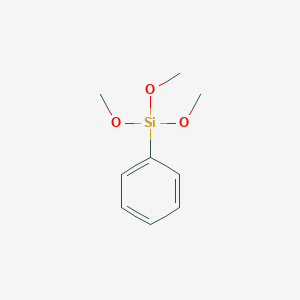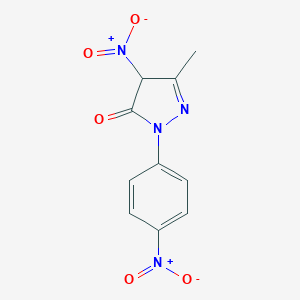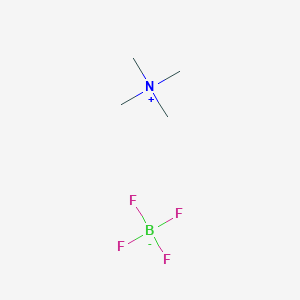
Tetramethylammonium tetrafluoroborate
Overview
Description
Tetramethylammonium tetrafluoroborate is a quaternary ammonium salt with the chemical formula C₄H₁₂BF₄N. It consists of a tetramethylammonium cation (N(CH₃)₄⁺) and a tetrafluoroborate anion (BF₄⁻). This compound is known for its use in various chemical applications, particularly as an electrolyte in electrochemical processes due to its high ionic conductivity and stability .
Mechanism of Action
Target of Action
Tetramethylammonium tetrafluoroborate is a biochemical reagent
Mode of Action
It is known to be used in the catalytic reduction of 1,6-dihalohexanes by nickel (i) salen . It’s also used as a supporting electrolyte in various electrochemical processes .
Biochemical Pathways
It is used in the synthesis of conjugated oligomers via electrochemical polymerization , indicating that it may play a role in the formation of these complex structures.
Result of Action
It’s known to be used in the fabrication of high-performance supercapacitors , suggesting that it may have significant effects on the electrical properties of these devices.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it’s hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy. Additionally, it’s soluble in hot water , which could influence its behavior in aqueous environments.
Biochemical Analysis
Biochemical Properties
Tetramethylammonium tetrafluoroborate plays a significant role in biochemical reactions, particularly in the field of electrochemistry. It is often used as an electrolyte in electrochemical cells and as a catalyst in organic synthesis reactions. In biochemical reactions, this compound interacts with various enzymes and proteins, facilitating the transfer of ions and electrons. For example, it can interact with enzymes involved in redox reactions, enhancing their catalytic activity. The nature of these interactions is primarily ionic, where the tetramethylammonium cation and tetrafluoroborate anion stabilize the charged intermediates formed during the reactions .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of ion channels and transporters. This compound can also impact gene expression by altering the intracellular ionic environment, which in turn affects the activity of transcription factors and other regulatory proteins. Additionally, this compound can influence cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes and proteins, either inhibiting or activating their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate binding. Conversely, it can activate other enzymes by stabilizing their active conformations. Additionally, this compound can modulate gene expression by affecting the binding of transcription factors to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is hygroscopic, meaning it can absorb moisture from the air, which can affect its stability. Over time, this compound may degrade, leading to a decrease in its effectiveness in biochemical reactions. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function by modulating ion channels and transporters. At high doses, this compound can have toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have shown that high doses of this compound can lead to adverse effects such as oxidative stress and inflammation .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to ion transport and redox reactions. It interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. For example, this compound can enhance the activity of enzymes involved in the electron transport chain, leading to increased ATP production. Additionally, it can modulate the levels of metabolites such as NADH and FADH₂, which are critical for cellular energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria. This localization is influenced by factors such as the compound’s ionic nature and the presence of specific binding sites on cellular proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can be targeted to the mitochondria, where it can modulate the activity of enzymes involved in the electron transport chain. Additionally, it can localize to the nucleus, where it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetramethylammonium tetrafluoroborate can be synthesized through the reaction of tetramethylammonium hydroxide with tetrafluoroboric acid. The reaction is typically carried out in an aqueous medium, and the product is isolated by evaporation and recrystallization .
Industrial Production Methods
In industrial settings, this compound is produced by reacting tetramethylammonium chloride with sodium tetrafluoroborate. The reaction is performed in an aqueous solution, and the resulting product is purified through crystallization .
Chemical Reactions Analysis
Types of Reactions
Tetramethylammonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tetrafluoroborate anion acts as a leaving group.
Reduction Reactions: It is used in the catalytic reduction of organic compounds, such as the reduction of 1,6-dihalohexanes by nickel (I) salen electrogenerated at glassy carbon cathodes.
Common Reagents and Conditions
Nickel (I) Salen: Used in the catalytic reduction of organic halides.
Dimethylformamide: A common solvent for these reactions due to its ability to dissolve both the reactants and the catalyst.
Major Products
The major products of these reactions depend on the specific substrates used. For example, the reduction of 1,6-dihalohexanes typically yields hexane derivatives .
Scientific Research Applications
Tetramethylammonium tetrafluoroborate has a wide range of applications in scientific research:
Electrochemistry: It is used as an electrolyte in electrochemical double-layer capacitors (EDLCs) due to its high ionic conductivity and stability.
Catalysis: It serves as a catalyst in various organic reactions, including reductions and nucleophilic substitutions.
Materials Science: It is used in the synthesis of advanced materials, such as conducting polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
Tetramethylammonium chloride: Similar in structure but with a chloride anion instead of tetrafluoroborate.
Tetramethylammonium hydroxide: Contains a hydroxide anion and is used as a strong base in organic synthesis.
Tetraethylammonium tetrafluoroborate: Similar quaternary ammonium salt with ethyl groups instead of methyl groups.
Uniqueness
Tetramethylammonium tetrafluoroborate is unique due to its high ionic conductivity and stability, making it particularly suitable for use in electrochemical applications. Its tetrafluoroborate anion also provides unique reactivity in catalytic processes compared to other quaternary ammonium salts .
Properties
IUPAC Name |
tetramethylazanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.BF4/c1-5(2,3)4;2-1(3,4)5/h1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFABLFRYCHILB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12BF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10216296 | |
| Record name | Tetramethylammonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10216296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic crystals; [Sigma-Aldrich MSDS] | |
| Record name | Tetramethylammonium tetrafluoroborate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19857 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
661-36-9 | |
| Record name | Tetramethylammonium tetrafluoroborate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=661-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethylammonium tetrafluoroborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000661369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethylammonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10216296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylammonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.499 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


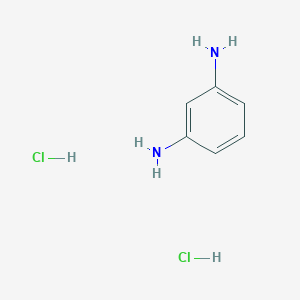
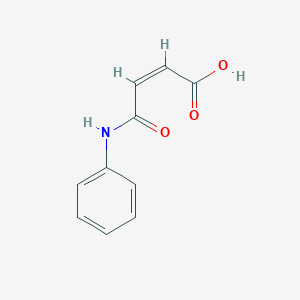
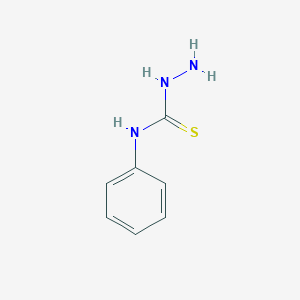
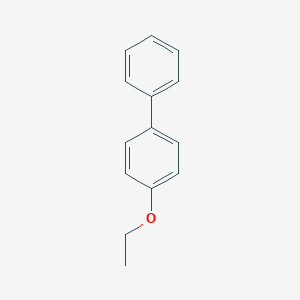
![Acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B147426.png)
